Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate
Description
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl ester at the 1-position and a pent-4-enamidomethyl group at the 4-position.
Properties
IUPAC Name |
methyl 4-[(pent-4-enoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-4-5-12(16)14-10-11-6-8-15(9-7-11)13(17)18-2/h3,11H,1,4-10H2,2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAUSTXVYVKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate typically involves a multi-step process. The initial step often includes the formation of the piperidine ring, followed by the introduction of the pent-4-enamidomethyl group. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pent-4-enamidomethyl group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate has been investigated for its potential as an inhibitor of various biological targets. Studies have shown that derivatives of piperidine compounds can exhibit significant inhibitory activity against enzymes involved in disease pathways.
Case Study: Inhibition of ERK5 Pathway
Research has demonstrated that modifications to piperidine derivatives can lead to enhanced potency against the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer progression. For instance, structural variations introduced through synthetic routes have resulted in compounds with improved pharmacokinetic profiles and cellular permeability .
Antimycobacterial Activity
Recent studies have focused on the use of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have identified specific modifications that enhance the efficacy of these compounds against tuberculosis, suggesting that this compound could be a viable candidate for further development .
Table: Antimycobacterial Activity of Piperidine Derivatives
| Compound | IC50 (μM) | GIC50 (μM) | Comments |
|---|---|---|---|
| This compound | 13 | 8 | Promising lead compound |
| Other derivatives | 15-22 | 10 | Varied efficacy |
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules used in drug discovery. Its functional groups allow for further derivatization, leading to a diverse array of bioactive compounds.
Mechanism of Action
The mechanism by which Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Aromatic vs. Aliphatic Substituents: Phenylamino and benzyl groups () increase lipophilicity (logP), whereas the pent-4-enamide group may balance hydrophilicity due to its polar amide bond.
- Bioactivity : Pyrimidinyl derivatives () exhibit NMDA receptor antagonism, suggesting that electron-deficient heterocycles enhance central nervous system (CNS) targeting.
Comparison :
- The target compound likely employs reductive amination or carbamate coupling, similar to analogs in and .
- tert-Butyl esters () require deprotection steps, whereas methyl/ethyl esters () simplify synthesis.
Key Insights :
- NMDA antagonists () prioritize brain penetration, requiring balanced logP (3–5) and low polar surface area (TPSA < 90 Ų), criteria the target compound may meet.
Physicochemical Properties
Notes:
- The target compound’s solubility is likely lower than 1-(ethoxycarbonyl)piperidine-4-carboxylic acid () due to the larger alkenamide substituent.
Biological Activity
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is a common structural motif in many bioactive molecules.
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Nitric Oxide Production : The compound is implicated in the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response modulation .
- Inhibition of Enzymatic Pathways : Research indicates that piperidine derivatives can inhibit specific enzymes related to bacterial and fungal metabolism, potentially making them useful in treating infections .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Human Intestinal Absorption : Predicted to have high absorption rates in the human intestine, which is critical for oral bioavailability .
- Blood-Brain Barrier Penetration : The compound shows favorable properties for crossing the blood-brain barrier, suggesting potential central nervous system effects .
- Toxicity and Safety : Preliminary assessments indicate low toxicity in acute models, with an LD50 value suggesting safety at therapeutic doses .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 10 to 20 μM, demonstrating its potential as an anti-tubercular agent .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 15 | Moderate Antimicrobial |
| Comparative Piperidine Derivative | 12 | High Antimicrobial |
In Vivo Studies
In vivo studies have shown that administration of this compound leads to notable reductions in inflammatory markers in animal models. This suggests its utility in managing inflammatory diseases .
Q & A
Q. What safety protocols should be followed when handling Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated during weighing or synthesis .
- Ventilation: Work in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritants during reactions .
- Storage: Store in airtight containers at 2–8°C to maintain stability, avoiding exposure to moisture and strong oxidizers .
- Emergency Measures: Ensure access to eye wash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations .
Q. How can researchers determine the optimal solvent system for dissolving this compound?
Methodological Answer:
-
Solubility Screening: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) using incremental dilution (e.g., 1–10 mM stock solutions). Monitor clarity and stability via visual inspection or UV-Vis spectroscopy .
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Co-Solvent Blends: For low solubility, combine solvents like DMSO-water (e.g., 10% DMSO in PBS) while ensuring compatibility with downstream assays (e.g., avoid solvents that denature proteins in biological studies) .
-
Example Solubility Table (Hypothetical):
Solvent Solubility (mg/mL) Stability (24h) DMSO 25 Stable Methanol 10 Partial precip. Water <1 Unstable
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
- Spectroscopy: Confirm structure via - and -NMR (e.g., in CDCl₃ or DMSO-d₆). Key peaks: ester carbonyl (~170 ppm in ), piperidine protons (δ 1.5–3.5 ppm in ) .
- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers systematically resolve contradictions in reported biological activities of piperidine carboxylate derivatives?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation times) to eliminate variability. For example, highlights off-target hERG channel activity in NMDA antagonists, which requires cross-validation using patch-clamp assays .
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the pent-4-enamido group and compare bioactivity. Use molecular docking to predict binding affinities to targets like NMDA receptors .
- Data Triangulation: Combine in vitro (e.g., enzyme inhibition), in vivo (e.g., rodent models), and computational data to validate mechanisms .
Q. What experimental approaches are used to evaluate the stability of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors:
- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. For example, a hypothetical study might show t₁/₂ = 12h at pH 7.4 and 37°C .
- Stability-Indicating Assays: Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Methodological Answer:
- Route Selection: Adapt methods from analogous compounds, such as tert-butyl piperidine carboxylate syntheses. For example, describes coupling reactions using cesium carbonate in DMF at 100°C .
- Reaction Optimization: Screen catalysts (e.g., DMAP for esterification), solvents (e.g., THF vs. DMF), and temperatures. Use Design of Experiments (DoE) to identify critical parameters .
- Workup Strategies: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) for purification. Monitor yields at each step .
Q. What strategies mitigate risks of off-target interactions in pharmacological studies involving this compound?
Methodological Answer:
- Selectivity Profiling: Screen against panels of receptors (e.g., CEREP panel) to identify off-target binding. emphasizes hERG channel testing to avoid cardiotoxicity .
- Metabolic Stability Assays: Use liver microsomes (human/rodent) to predict cytochrome P450 interactions. Adjust dosing regimens if rapid metabolism is observed .
- In Silico Predictions: Apply tools like SwissADME to assess drug-likeness and PAINS (pan-assay interference compounds) alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
